3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
Overview
Description
3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester is a complex organic compound belonging to the class of imidazo[1,2-A]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyridine core, an iodine atom at the 3-position, a nitro group at the 5-position, and an ethyl ester group at the 2-carboxylic acid position. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the imidazo[1,2-A]pyridine core. One common approach is the cyclization of an appropriate precursor, such as an amino-pyridine derivative, under acidic conditions. Subsequent iodination and nitration steps are then employed to introduce the iodine and nitro groups, respectively. Finally, the carboxylic acid group is esterified to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazo[1,2-A]pyridines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: 3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antituberculosis agent. Its structural similarity to other bioactive compounds suggests that it may have therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The iodine and nitro groups play a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester: Lacks the nitro group.
5-Nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester: Lacks the iodine atom.
3-Iodo-5-nitro-imidazo[1,2-A]pyridine: Lacks the ethyl ester group.
Uniqueness: 3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester stands out due to the presence of both iodine and nitro groups, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O4/c1-2-18-10(15)8-9(11)13-6(12-8)4-3-5-7(13)14(16)17/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJEUJCVVCUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723015 | |
Record name | Ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-38-9 | |
Record name | Ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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